Icilin

Descripción general

Descripción

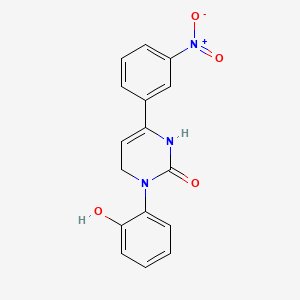

Icilin, también conocido como 3-(2-Hidroxifenil)-6-(3-nitrofenil)-3,4-dihidropirimidin-2(1H)-ona, es un compuesto sintético que actúa como un súper agonista del canal iónico de receptor potencial transitorio M8 (TRPM8). A pesar de no estar relacionado estructuralmente con el mentol, el this compound produce una intensa sensación de frío tanto en humanos como en animales. Es aproximadamente 200 veces más potente que el mentol y 2.5 veces más eficaz .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El icilin puede sintetizarse mediante un proceso de múltiples pasos que implica la condensación de 2-hidroxibenzaldehído con 3-nitrobenzaldehído en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en condiciones suaves, siendo la formación de la estructura del anillo dihidropirimidinona un paso clave .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el this compound no están ampliamente documentados, la síntesis generalmente involucra técnicas estándar de síntesis orgánica. El proceso puede incluir pasos como la purificación mediante recristalización y la caracterización mediante métodos espectroscópicos para garantizar la pureza e identidad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El icilin se somete a varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de derivados reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios reactivos electrófilos o nucleófilos, dependiendo de la sustitución deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Neuroinflammation

Icilin has demonstrated significant anti-inflammatory properties that could be beneficial in treating autoimmune neuroinflammatory disorders such as multiple sclerosis.

- Study Findings : In a murine model of experimental autoimmune encephalomyelitis (EAE), this compound treatment resulted in:

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Clinical Onset Delay | 10 days | 15 days |

| Neuroinflammation Score | High | Low |

| CD4+ T Cell Proliferation | High | Significantly Reduced |

Pain Relief

This compound's analgesic properties have been explored in various studies, particularly for chronic pain relief.

- Research Insights : A study involving rats with chronic nerve injury showed that:

| Treatment Type | Pain Sensitivity Reduction (%) |

|---|---|

| Control (No Treatment) | 0 |

| This compound Topical Application | 70 |

| Menthol Topical Application | 60 |

Cardiovascular Effects

This compound's role in cardiovascular health has been examined through its effects on vascular relaxation.

- Study Overview : In hypertensive rat models:

| Concentration (M) | Relaxation Effect (%) |

|---|---|

| 10^-8 | 30 |

| 10^-6 | 50 |

| 10^-4 | 56 |

Case Study: Autoimmune Neuroinflammation

A notable case involved a patient with multiple sclerosis treated with this compound. The patient exhibited reduced symptoms and improved quality of life after a regimen incorporating this compound, aligning with preclinical findings regarding its anti-inflammatory effects.

Case Study: Neuropathic Pain Management

In clinical trials involving patients with neuropathic pain, this compound was applied topically. Patients reported significant reductions in pain levels compared to baseline measurements, supporting its potential as a non-invasive treatment option.

Mecanismo De Acción

El icilin ejerce sus efectos activando el canal iónico TRPM8, que es un canal catiónico no selectivo permeable al calcio. Tras la activación, el this compound induce una afluencia de iones sodio y calcio, lo que lleva a la despolarización celular y a la sensación de frío. El mecanismo de activación del this compound es distinto al del mentol, ya que implica diferentes interacciones moleculares y vías .

Compuestos Similares:

Mentol: Un compuesto natural que también activa el TRPM8, pero con diferente potencia y eficacia.

WS-12: Otro agonista sintético de TRPM8 con mayor selectividad para TRPM8 sobre otros canales iónicos relacionados.

Alcanfor: Un compuesto que activa los canales TRPV1 y TRPV3, produciendo sensaciones de calor y frío .

Singularidad del this compound: El this compound es único debido a su alta potencia y eficacia en la activación de los canales TRPM8. Produce una sensación de frío más intensa y prolongada en comparación con el mentol y otros compuestos similares. Además, el mecanismo de activación distinto del this compound y las interacciones moleculares lo convierten en una valiosa herramienta de investigación para el estudio de los canales TRP .

Comparación Con Compuestos Similares

Menthol: A naturally occurring compound that also activates TRPM8 but with different potency and efficacy.

WS-12: Another synthetic TRPM8 agonist with higher selectivity for TRPM8 over other related ion channels.

Camphor: A compound that activates TRPV1 and TRPV3 channels, producing sensations of heat and cold .

Uniqueness of Icilin: this compound is unique due to its high potency and efficacy in activating TRPM8 channels. It produces a more intense and prolonged sensation of cold compared to menthol and other similar compounds. Additionally, this compound’s distinct activation mechanism and molecular interactions make it a valuable research tool for studying TRP channels .

Actividad Biológica

Icilin is a synthetic compound recognized for its potent activation of cold-sensitive receptors, specifically the transient receptor potential melastatin 8 (TRPM8) and transient receptor potential ankyrin 1 (TRPA1) channels. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Name : 3,4-Dihydro-3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-(1H)-pyrimidin-2-one

- Molecular Formula : C16H13N3O4

- Purity : ≥98%

- EC50 : 0.36 μM in activating TRPM8 channels in HEK 293 cells .

This compound acts as a cooling agent by activating TRPM8 and TRPA1, which are part of the TRP ion channel family. This activation leads to various physiological responses, including increased energy expenditure and alterations in thermal preference.

1. Thermal Preference and Pain Modulation

Research has demonstrated that this compound influences thermal preference in animal models. A study indicated that low doses of this compound decreased preference for cold stimuli in rats, suggesting a complex interaction with pain perception and thermal regulation . The following table summarizes the effects of different doses of this compound on withdrawal response:

| Route of Delivery | Dose this compound (mg) | Rats (n) | WDS (0-30 min) | WDS (30-60 min) | WDS (60-90 min) | WDS (90-120 min) | Total Observation |

|---|---|---|---|---|---|---|---|

| i.p. | 0.25 | 4 | 3±0.6 | 3.4±0.3 | 2.8±0.3 | 1.5±0.5 | 2.7±0.2 |

| 0.025 | 4 | 0.1±0.05 | 0.3±0.04 | 0.1±0.03 | 0 | 0.1±0.01 | |

| DMSO | 5 | - | 0.08±0.02 | 0.01±0.01 | 0 | 0 | 0.02±0.01 |

WDS : Withdrawal response duration.

2. Energy Expenditure and Weight Regulation

This compound has been shown to increase energy expenditure and reduce body weight in animal models fed a high-fat diet . A chronic treatment study indicated that this compound administration resulted in significant weight loss without affecting food intake or locomotor activity:

- Weight Loss : Dose-dependent reduction in body fat.

- Mechanism : Increased oxygen consumption linked to TRPM8 activation.

Case Study: Vulvar Pruritus Relief

A notable case study reported the use of this compound for treating vulvar pruritus associated with lichen sclerosus et atrophicus, where patients experienced significant relief following topical application . This underscores the potential therapeutic applications of this compound beyond its cooling properties.

TRPM8 Activation and Gene Expression

This compound not only activates TRPM8 but also upregulates the transcriptional activity of AP-1, a critical regulator in various cellular processes . The activation pathway involves:

- Calcium Influx : Essential for signaling cascade activation.

- Inhibition Studies : Various TRPM8 inhibitors were tested to assess specificity; RQ-00203078 showed selective inhibition against TRPM8-mediated pathways.

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFMOGVOYEGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190442 | |

| Record name | Icilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36945-98-9 | |

| Record name | Icilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36945-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icilin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does icilin interact with its primary target, TRPM8?

A1: this compound binds to a specific binding pocket located within the voltage-sensor like domain (VSLD) of the TRPM8 channel. [] This binding, facilitated by the presence of intracellular calcium (Ca2+), triggers conformational changes in the channel, leading to its opening and the influx of cations such as sodium (Na+) and Ca2+. [, ]

Q2: Does this compound's interaction with TRPM8 differ from that of menthol, another TRPM8 agonist?

A2: Yes, this compound and menthol, while both activating TRPM8, exhibit distinct activation mechanisms. This compound requires intracellular Ca2+ for binding and activation of TRPM8, whereas menthol does not. [, ] Additionally, this compound can inhibit menthol-induced TRPM8 currents, suggesting different binding sites or modes of action within the channel. [, ]

Q3: Does this compound interact with other ion channels besides TRPM8?

A3: Yes, research indicates that this compound can activate other ion channels, including:

- TRPA1: this compound activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, albeit with lower potency compared to TRPM8. [, , ]

- ENaCδ: this compound activates the δ-subunit of the human Epithelial Sodium Channel (hENaCδ), which is primarily expressed in the brain. []

Q4: What are the downstream effects of TRPM8 activation by this compound?

A4: TRPM8 activation by this compound leads to various downstream effects depending on the cell type and physiological context. Some key effects include:

- Sensory Neuron Activation: In sensory neurons, TRPM8 activation by this compound evokes a cooling sensation. [, , ]

- Vasodilation and Vasorelaxation: In vascular smooth muscle cells, TRPM8 activation can induce vasodilation through various mechanisms, including inhibition of store-operated Ca2+ entry (SOCE). [, ]

- Anti-inflammatory Effects: this compound has shown anti-inflammatory properties in models of colitis, potentially mediated by TRPM8 activation and subsequent inhibition of neuropeptide release. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data (NMR, IR, etc.) was not provided in the reviewed research articles, researchers often use techniques like mass spectrometry to identify and characterize this compound and its analogs. []

Q7: Does this compound possess any catalytic properties?

A7: The research primarily focuses on this compound's role as a ligand for ion channels like TRPM8 and does not suggest any inherent catalytic properties. Its actions stem from modulating ion channel activity rather than catalyzing chemical reactions.

Q8: Have computational methods been used to study this compound and its interactions with TRPM8?

A8: Yes, computational chemistry and molecular modeling techniques are valuable tools in this compound research. Studies have used:

- Homology Modeling: To construct a three-dimensional model of the TRPM8 channel, providing insights into the potential binding site of this compound. []

- Molecular Dynamics (MD) Simulations: To investigate the dynamic interactions between this compound and the TRPM8 binding pocket, revealing key amino acid residues and interactions involved in ligand binding and channel activation. []

- Structure-Activity Relationship (SAR) Studies: To explore the relationship between the chemical structure of this compound analogs and their potency and selectivity for TRPM8, guiding the design of novel TRPM8 modulators. [, ]

Q9: How do structural modifications of this compound impact its activity, potency, and selectivity for TRPM8?

A9: Understanding the SAR of this compound is crucial for developing more selective and potent TRPM8 modulators. Studies have shown:

- Menthol Derivatives: Modifications to the menthol scaffold, such as those found in compounds like WS-12 and CPS-368, can significantly enhance potency and selectivity for TRPM8 compared to menthol and this compound. [, ]

- Importance of the Hexacyclic Ring: The presence of a hexacyclic ring structure in menthol derivatives appears to be crucial for TRPM8 activity, as compounds lacking this feature exhibit reduced potency or are entirely inactive. []

- Species-Dependent Effects: SAR studies also highlight species-dependent differences in TRPM8 sensitivity to this compound analogs, underscoring the importance of considering these variations during drug development. []

Q10: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?

A10: Although limited information is available on specific formulation strategies for this compound, its incorporation into delivery systems for products like toothpaste and mouthwash suggests ongoing efforts to address stability and delivery challenges. [] Further research is needed to explore formulation approaches that enhance this compound's therapeutic potential.

Q11: What are the safety, health, and environmental (SHE) considerations for this compound?

A11: The reviewed articles primarily focus on this compound's biological activity and do not provide detailed information regarding its SHE profile. As a research compound, handling this compound requires standard laboratory safety procedures and adherence to relevant chemical handling guidelines.

Q12: What in vitro models are used to study this compound's activity?

A12: Researchers commonly utilize various in vitro models to investigate this compound's effects, including:

- Cell Lines: Heterologous expression systems like HEK293 cells transfected with TRPM8 or other ion channels allow for studying this compound's interactions with specific molecular targets. [, , , , ]

- Primary Cell Cultures: Cultures of primary cells, such as dorsal root ganglion (DRG) neurons, enable the investigation of this compound's effects on native ion channel function in relevant cell types. [, , ]

Q13: What animal models are used to study this compound's effects?

A13: In vivo studies utilize animal models to evaluate this compound's therapeutic potential in various conditions:

- Colitis Models: Chemically induced colitis models in mice are employed to investigate this compound's anti-inflammatory effects. []

- Pain Models: Neuropathic pain models in rodents are used to assess the analgesic potential of this compound and its analogs. [, ]

- Cerebrovascular Function Models: Newborn pig models are used to study the effects of head cooling and this compound on cerebral vascular function. [, ]

Q14: What other research areas are relevant to this compound's development and application?

A14: While the reviewed articles primarily focus on this compound's interaction with ion channels and its potential therapeutic benefits, several other research areas are crucial for its comprehensive understanding and potential clinical translation:

Q15: What are the key historical milestones in this compound research?

A15: Research on this compound and its interactions with TRPM8 has progressed significantly since the early 2000s. Some key milestones include:

- Discovery of TRPM8 as a Cold Sensor: The identification of TRPM8 as a cold- and menthol-sensitive ion channel laid the foundation for understanding this compound's mechanism of action. [, ]

- Characterization of this compound as a TRPM8 Agonist: Early studies established this compound as a potent and efficacious agonist of TRPM8, distinct from menthol in its activation mechanism. [, ]

- Investigation of this compound's Therapeutic Potential: Research exploring this compound's potential therapeutic benefits in various conditions, including pain, inflammation, and cancer, has expanded significantly. [, , , ]

- Structure-Based Drug Design: Advances in structural biology, particularly the elucidation of the TRPM8 structure, have enabled structure-based drug design efforts to develop more selective and potent TRPM8 modulators, including this compound analogs. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.